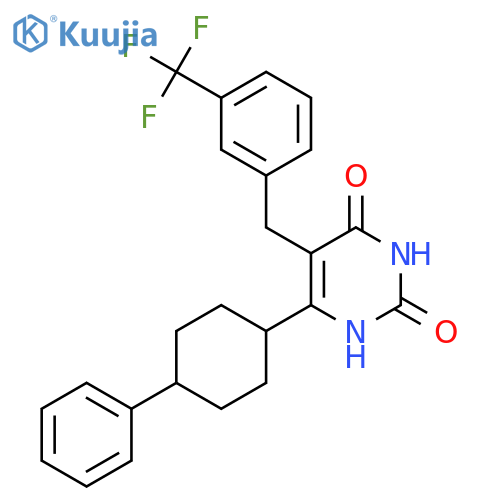Cas no 1400902-13-7 (Miricorilant)

Miricorilant structure
商品名:Miricorilant
CAS番号:1400902-13-7
MF:C24H23F3N2O2
メガワット:428.446836709976
CID:5146999
Miricorilant 化学的及び物理的性質
名前と識別子
-
- Miricorilant
- CORT118335
- Miricorilant [INN]
- Miricorilant [USAN]
- 311Y5GV21M
- 6-(trans-4-Phenylcyclohexyl)-5-((3-(trifluoromethyl)phenyl)methyl)-2,4(1H,3H)-pyrimidinedione
- Miricorilant (USAN/INN)
- C118335
- GTPL10059
- BDBM50402498
- WHO 10853
- compound 7 [PMID: 23131342]
- D11667
- 2,4(1H,3H)-PYRIMIDINEDIONE, 6-(TRANS-4-PHENYLCYCLOHEXYL)-5-((3-(TRIFLUOROMETHYL)PHENY
- C118335)
- CORT 118335 (Miricorilant
- CORT 118335
-
- インチ: 1S/C24H23F3N2O2/c25-24(26,27)19-8-4-5-15(13-19)14-20-21(28-23(31)29-22(20)30)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-8,13,17-18H,9-12,14H2,(H2,28,29,30,31)
- InChIKey: GVVUZBSCYAVFTI-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=C1)CC1C(NC(NC=1C1CCC(C2C=CC=CC=2)CC1)=O)=O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 4
- 複雑さ: 704
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 58.2
Miricorilant セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Miricorilant 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T33393-5 mg |
Miricorilant |
1400902-13-7 | 5mg |
¥7000.00 | 2023-02-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T33393-5mg |
Miricorilant |
1400902-13-7 | 5mg |
¥ 7000 | 2023-09-07 |
Miricorilant 関連文献
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
1400902-13-7 (Miricorilant) 関連製品
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
